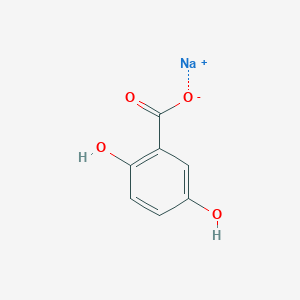

Sodium gentisate

Vue d'ensemble

Description

Le gentisate de sodium, également connu sous le nom de 2,5-dihydroxybenzoate de sodium, est un sel de sodium de l'acide gentisique. C'est une poudre cristalline blanche à blanc cassé soluble dans l'eau. Ce composé est connu pour ses propriétés antioxydantes et est utilisé dans diverses applications pharmaceutiques et industrielles .

Applications De Recherche Scientifique

Le gentisate de sodium a une large gamme d'applications en recherche scientifique :

Médecine : Il a des applications thérapeutiques potentielles en raison de ses propriétés antioxydantes et anti-inflammatoires.

5. Mécanisme d'action

Le principal mécanisme d'action du gentisate de sodium implique ses propriétés antioxydantes. Il agit en piégeant les radicaux libres et les espèces réactives de l'oxygène, empêchant ainsi les dommages oxydatifs aux cellules et aux tissus. Dans les réactions enzymatiques, telles que celles catalysées par la gentisate 1,2-dioxygénase, le gentisate de sodium subit un clivage oxydatif, conduisant à la formation de composés moins toxiques .

Mécanisme D'action

Target of Action

Sodium gentisate, also known as Sodium 2,5-dihydroxybenzoate , primarily targets the gentisate 1,2-dioxygenase (GDO) enzyme . GDO is a ring-fission non-heme dioxygenase enzyme that displays a unique regioselective reaction of gentisic acid (GTQ) in the presence of molecular oxygen . It also targets carbonic anhydrases .

Mode of Action

This compound interacts with its target, the GDO enzyme, facilitating the oxidative cleavage of an aromatic C–C bond of the GTQ substrate . This interaction results in the conversion of gentisate to maleylpyruvate . The active site of the GDO enzyme plays a pivotal role in this process .

Biochemical Pathways

This compound affects the gentisate degradation pathway . This pathway is shared by both naphthalene and 3-hydroxybenzoate catabolism in certain strains . The gentisate is converted to maleylpyruvate by the GDO enzyme, which is then isomerized to fumarylpyruvate by a mycothiol-dependent maleylpyruvate isomerase . Finally, a fumarylpyruvate hydrolase hydrolyzes fumarylpyruvate to fumarate and pyruvate .

Pharmacokinetics

It has been reported that this compound can be estimated in plasma and urine , suggesting that it is absorbed into the bloodstream and excreted through the urinary system.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the degradation of aromatic compounds. By catalyzing the conversion of gentisate to maleylpyruvate, this compound plays a crucial role in the biodegradation pathways of recalcitrant polyaromatic hydrocarbon (PAH) pollutants .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of molecular oxygen is necessary for the GDO enzyme to display its unique regioselective reaction of gentisic acid . Additionally, the pH level can affect the activity of the GDO enzyme .

Analyse Biochimique

Biochemical Properties

Sodium gentisate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is specifically transported into cells by the GenK transporter in Corynebacterium glutamicum . This interaction is crucial for the utilization of gentisate in this organism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as an antioxidant and tyrosinase inhibitor . It also plays a role in the degradation of polycyclic aromatic hydrocarbons (PAHs) pollutants .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. For example, it is involved in the regioselective oxidation of gentisic acid (GTQ) catalyzed by the gentisate 1,2-dioxygenase (GDO) enzyme .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key intermediate in the aerobic biodegradation pathways of recalcitrant polyaromatic hydrocarbon (PAH) pollutants . It interacts with enzymes such as gentisate 1,2-dioxygenase (GDO), which is crucial for the degradation of aromatic compounds .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The GenK transporter in Corynebacterium glutamicum is responsible for the transport of gentisate into cells . The GenK-mediated gentisate transport is a limiting step for the gentisate utilization by this strain .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le gentisate de sodium peut être synthétisé à partir de l'acide gentisique (acide 2,5-dihydroxybenzoïque) en le neutralisant avec de l'hydroxyde de sodium. La réaction est généralement effectuée en solution aqueuse, où l'acide gentisique est dissous dans l'eau et l'hydroxyde de sodium est ajouté progressivement jusqu'à ce que le pH atteigne un niveau neutre. La solution est ensuite évaporée pour obtenir du gentisate de sodium sous forme cristalline .

Méthodes de production industrielle : Dans les milieux industriels, la production de gentisate de sodium implique le même processus de neutralisation, mais à plus grande échelle. Les conditions de réaction sont soigneusement contrôlées pour garantir une pureté et un rendement élevés. Le produit final est souvent soumis à des étapes de purification supplémentaires, telles que la recristallisation, pour éliminer les impuretés éventuelles .

Analyse Des Réactions Chimiques

Types de réactions : Le gentisate de sodium subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Une réaction notable est son oxydation par la gentisate 1,2-dioxygénase, une enzyme qui catalyse le clivage du cycle aromatique pour former de l'acide maléylpyruvique .

Réactifs et conditions courantes :

Oxydation : Le gentisate de sodium peut être oxydé en utilisant de l'oxygène moléculaire en présence de gentisate 1,2-dioxygénase.

Réduction : Le gentisate de sodium peut être réduit en utilisant des agents réducteurs tels que le borohydrure de sodium.

Substitution : Le gentisate de sodium peut subir des réactions de substitution avec divers électrophiles, tels que les halogénoalcanes, en conditions basiques.

Produits principaux :

Oxydation : Acide maléylpyruvique

Réduction : Alcool gentisique

Substitution : Gentisates d'alkyle

Comparaison Avec Des Composés Similaires

Le gentisate de sodium est similaire à d'autres acides hydroxybenzoïques, tels que l'acide salicylique et l'acide gallique, en termes de structure chimique et de propriétés. Il est unique dans sa capacité à subir des réactions enzymatiques spécifiques, telles que celles catalysées par la gentisate 1,2-dioxygénase .

Composés similaires :

- Acide salicylique

- Acide gallique

- Acide 2,4-dihydroxybenzoïque

- Acide 2,6-dihydroxybenzoïque

Unicité : La capacité unique du gentisate de sodium à agir comme substrat pour la gentisate 1,2-dioxygénase le distingue des autres acides hydroxybenzoïques. Cette propriété le rend particulièrement précieux dans les études impliquant la dégradation microbienne des composés aromatiques et dans la synthèse de molécules bioactives .

Activité Biologique

Sodium gentisate, the sodium salt of gentisic acid, is a compound with diverse biological activities. It has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and antioxidant contexts. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅O₄Na |

| Molecular Weight | 176.102 g/mol |

| Stereochemistry | Achiral |

| Optical Activity | None |

| Charge | 0 |

The compound is an active metabolite of salicylic acid degradation and exhibits a broad spectrum of biological activity, including anti-inflammatory, antioxidant, and antirheumatic properties .

This compound's biological activity can be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Research indicates that it effectively scavenges hydroxyl radicals with a rate constant of , which contributes to its radioprotective effects in various biological systems .

Antioxidant Activity

In vitro studies have demonstrated that this compound significantly reduces gamma radiation-induced damage to lipids and proteins in isolated rat liver mitochondria. The presence of this compound during irradiation resulted in a reduction of oxidative stress markers .

Anti-Inflammatory Effects

This compound has been utilized as an analgesic and anti-inflammatory agent. Clinical observations suggest that it provides sustained muscle relaxation and pain relief without the adverse effects associated with narcotics. For instance, it has been incorporated into formulations aimed at treating rheumatic disorders .

Skin Whitening Agent

In cosmetic applications, this compound is used for its skin-whitening properties. It inhibits tyrosinase activity in melanosomes, thereby affecting melanin synthesis and helping to treat skin pigmentary disorders .

Case Studies

- Rheumatic Fever Treatment : A clinical study highlighted the effectiveness of this compound in managing symptoms associated with rheumatic fever. Patients treated with this compound reported significant pain relief and improved joint mobility compared to those receiving standard care .

- Antioxidant Efficacy in Cancer Models : In animal models simulating renal cell carcinoma, this compound exhibited protective effects against oxidative stress, suggesting its potential as a biomarker and therapeutic agent in cancer treatment .

Enzymatic Studies

Recent research has focused on the enzymatic degradation pathways involving this compound. Gentisate 1,2-dioxygenase (GDO), an enzyme involved in the metabolism of gentisic acid, has been characterized from various bacterial strains. Optimal GDO activity was observed at pH 7.0 and 30 °C, indicating favorable conditions for its application in bioremediation processes involving polycyclic aromatic hydrocarbons (PAHs) .

Propriétés

Numéro CAS |

4955-90-2 |

|---|---|

Formule moléculaire |

C7H6NaO4 |

Poids moléculaire |

177.11 g/mol |

Nom IUPAC |

sodium;2,5-dihydroxybenzoate |

InChI |

InChI=1S/C7H6O4.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,8-9H,(H,10,11); |

Clé InChI |

MQRZBXFDUSHBHI-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+] |

SMILES isomérique |

C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+] |

SMILES canonique |

C1=CC(=C(C=C1O)C(=O)O)O.[Na] |

Key on ui other cas no. |

106120-03-0 4955-90-2 |

Numéros CAS associés |

490-79-9 (Parent) |

Synonymes |

2,5-Dihydroxybenzoic Acid Sodium Salt Hydrate; 5-Hydroxysalycylic Acid Sodium Salt Hydrate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sodium gentisate (sodium 2,5-dihydroxybenzoate), an oxidation product of salicylic acid, gained attention when researchers observed its presence in the urine of individuals treated with sodium salicylate. This finding, coupled with the known antirheumatic properties of salicylates, prompted investigations into this compound's potential as a therapeutic alternative. []

A: Early research focused on this compound's potential in treating acute rheumatic fever. Its purported ability to inhibit hyaluronidase, an enzyme implicated in inflammation, fueled interest in its anti-rheumatic properties. [, , ]

A: Research suggests that, unlike sodium salicylate, this compound does not inhibit imidazoleacetate phosphoribosyl transferase. This enzyme is responsible for the conjugation of imidazoleacetate, a metabolite of histidine and histamine. This difference in enzyme inhibition profiles highlights a potential divergence in the pharmacological effects of these two compounds. []

A: this compound is readily absorbed following oral administration, achieving peak plasma concentrations within approximately two hours. It undergoes metabolism, with a portion being excreted in the urine as gentisic acid. [, ]

A: Yes, studies have examined the impact of this compound on guinea pig testis metabolism. This compound was found to decrease acetate utilization by testis homogenates and to alter the pool sizes of several metabolites, including amino acids and intermediates of the tricarboxylic acid cycle. []

A: Studies on laying hens indicated that neither sodium salicylate nor this compound, administered over an extended period, significantly affected egg production, egg weight, feed consumption, or body weight. []

A: Yes, research suggests that this compound, like other hydrotropic agents, can enhance the aqueous solubility of certain poorly soluble drugs. For instance, it has been investigated for its ability to increase the solubility of acetazolamide, a drug used to treat glaucoma and seizures. []

A: Yes, this compound has been studied as a potential alternative to polysorbate 80 for solubilizing etoposide. While this compound effectively enhanced etoposide solubility, its use was limited by its own relatively low aqueous solubility. []

A: Several methods have been developed to measure this compound levels, including spectrophotometry based on its reaction with the Folin-Ciocalteu phenol reagent and techniques relying on its ultraviolet absorbance properties. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.